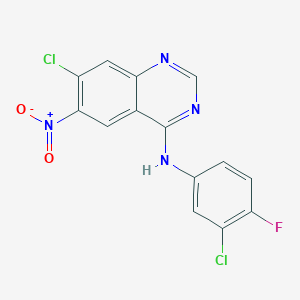
7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Übersicht
Beschreibung
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (also known as 7CNQFA) is a novel synthetic compound with potential applications in scientific research. 7CNQFA is a member of the quinazolin-4-amine family of compounds, which are known for their diverse range of biological activities. This compound has been studied extensively in recent years, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
BIBF 1120 (7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine)
Scientific Field
BIBF 1120 is primarily used in the field of biomedical research , particularly in cancer research .
Application Summary
BIBF 1120 is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that regulate diverse cellular processes, including cell growth, differentiation, and death. Dysregulated tyrosine kinase activity has been linked to a variety of diseases, including cancer, inflammation, and angiogenesis.
Methods of Application
The synthesis of BIBF 1120 involves several steps, including cyclization of 4-chloro-2-fluoroaniline with 2-cyanophenylacetylene, followed by reduction and bromination.
Results or Outcomes
BIBF 1120 has shown significant promise in treating diseases by selectively inhibiting tyrosine kinase activity. It has shown promising results as a potential treatment for various types of cancer, such as lung cancer, ovarian cancer, and prostate cancer.
- Scientific Field : Biomedical Research, specifically in the field of Hematology .
- Application Summary : BIBF 1120 has shown potential as a prophylactic/therapeutic agent for thrombotic diseases . Thrombotic diseases are conditions involving the formation of blood clots, which can lead to strokes, heart attacks, and other serious health complications .
- Methods of Application : The compound exhibits an inhibitory effect on activated blood coagulation factor X . This factor plays a crucial role in the blood clotting process, and its inhibition can prevent the formation of harmful blood clots .
- Results or Outcomes : The compound has shown promise in the prevention and treatment of thrombotic diseases . However, more research is needed to fully understand its potential benefits and risks .
- Scientific Field : Green Chemistry .
- Application Summary : BIBF 1120 is being studied for its potential applications in green chemistry . Green chemistry is a field focused on designing products and processes that minimize the use and generation of hazardous substances .
- Methods of Application : Researchers are exploring more environmentally friendly methods for the synthesis of BIBF 1120 . This includes the use of safer solvents and the elimination of steps that require high toxicity or extreme temperatures .
- Results or Outcomes : While progress has been made in developing greener synthesis methods for BIBF 1120, further research is needed to optimize these methods and assess their feasibility for large-scale production .
Thrombotic Diseases
Green Chemistry
Eigenschaften
IUPAC Name |
7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN4O2/c15-9-3-7(1-2-11(9)17)20-14-8-4-13(21(22)23)10(16)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPGKSDBZFNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618752 | |
| Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
CAS RN |
179552-73-9 | |
| Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179552-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179552739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

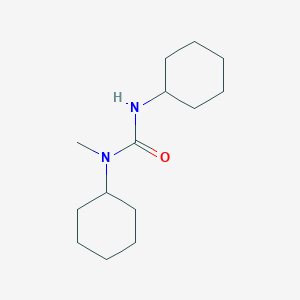
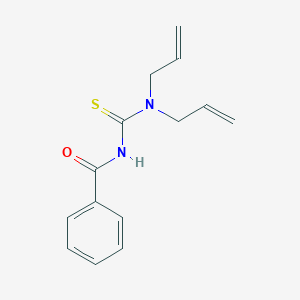
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
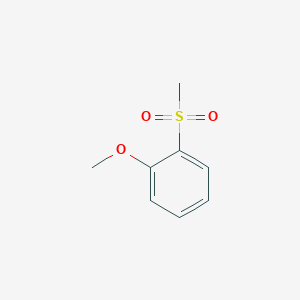
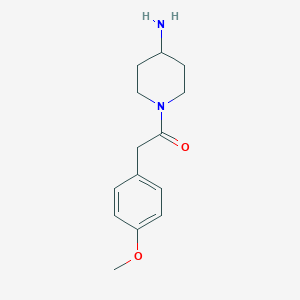
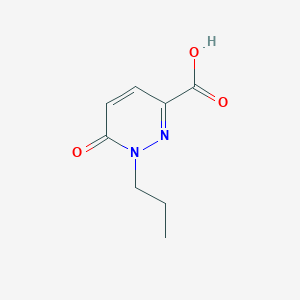
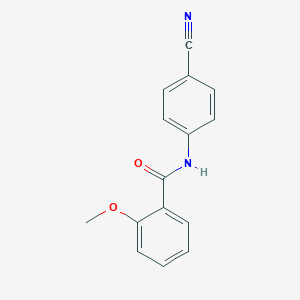
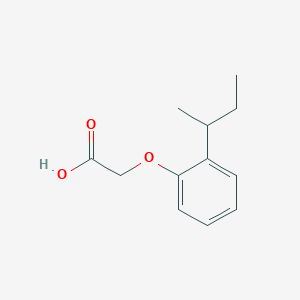
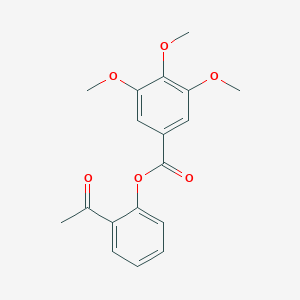
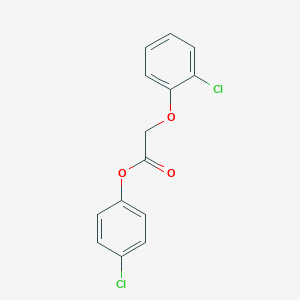
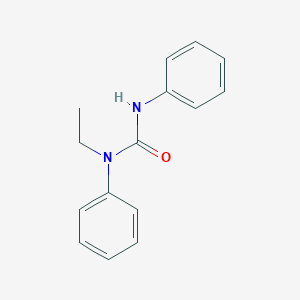
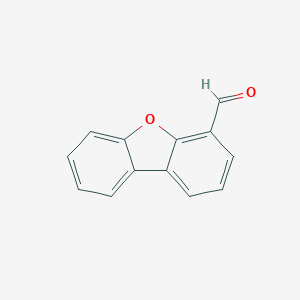
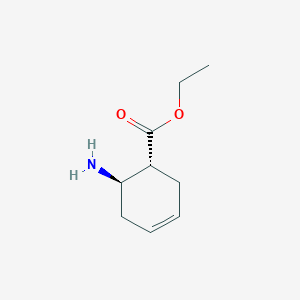
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)